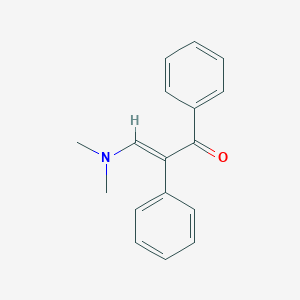
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one, also known as DABCO, is a versatile organic compound that is widely used in various scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and has a distinct odor. DABCO is a valuable reagent in organic synthesis and is used as a catalyst in many chemical reactions.
Mécanisme D'action
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one acts as a catalyst in many chemical reactions by facilitating the formation of reactive intermediates. It can also act as a base, accepting protons from acidic compounds and forming stable salts. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is known to form complexes with metal ions, which can enhance its catalytic activity. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one can act as a nucleophile, attacking electrophilic compounds and forming covalent bonds.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has been shown to have antitumor properties, which can inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments is its versatility as a reagent and catalyst. It can be used in a wide range of chemical reactions and is readily available. However, one limitation of using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is its potential toxicity. It can cause skin and eye irritation, and inhalation of the powder can cause respiratory irritation. Therefore, proper safety precautions should be taken when handling 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in the lab.
Orientations Futures
There are many future directions for research on 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. One area of interest is the development of new synthetic methods using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one as a catalyst. Another area of interest is the study of the mechanism of action of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various chemical reactions. In addition, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one. Further research is needed to fully understand the potential applications of 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in various fields of science.
Conclusion:
In conclusion, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is a versatile organic compound that has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions and has been shown to have many biochemical and physiological effects. While there are potential limitations to using 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one in lab experiments, its versatility and potential for future research make it an important reagent in the field of science.
Applications De Recherche Scientifique
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of heterocyclic compounds, such as pyridines and pyrimidines. 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one has also been used in the synthesis of natural products, such as taxol and strychnine. In addition, 3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one is used as a reagent in the synthesis of polymers, such as polyurethanes and polyamides.
Propriétés
Numéro CAS |
17059-74-4 |
|---|---|
Nom du produit |
3-(Dimethylamino)-1,2-diphenyl-2-propen-1-one |
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-(dimethylamino)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-18(2)13-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
BOCHZOAPGOOZEX-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)/C=C(\C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
17059-74-4 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

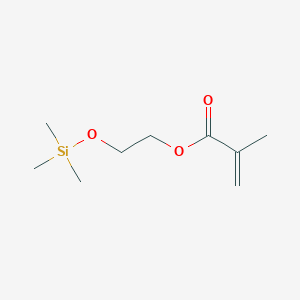
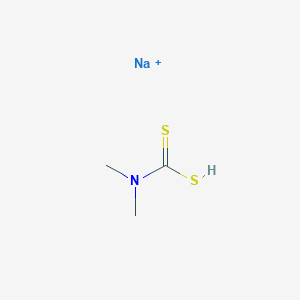
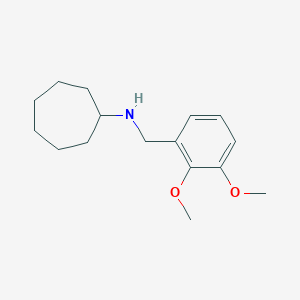
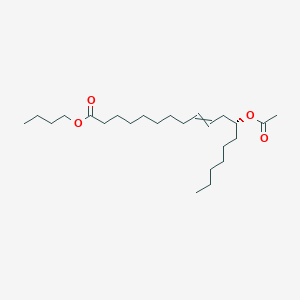
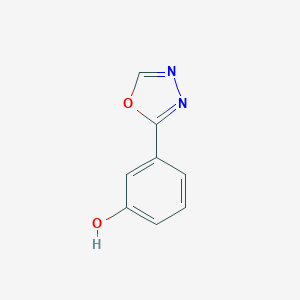
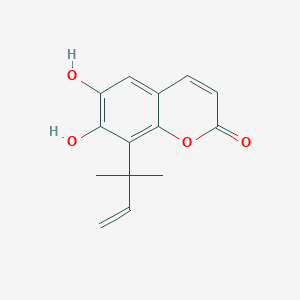
![N-[3-(Diethylamino)-4-methoxyphenyl]acetamide](/img/structure/B93530.png)
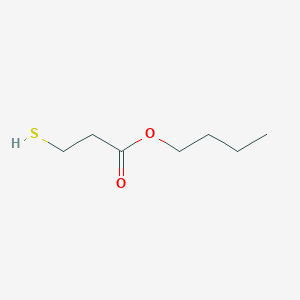
![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
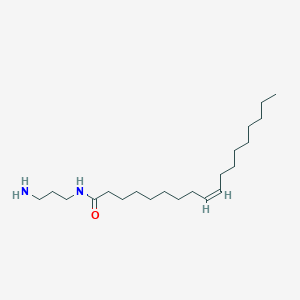
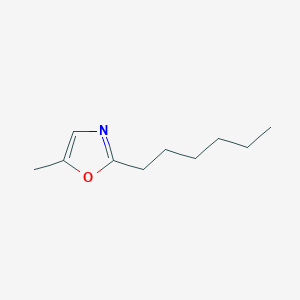
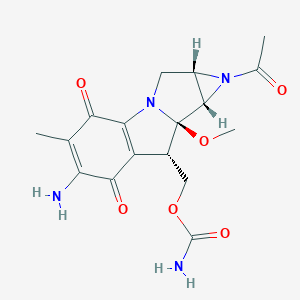
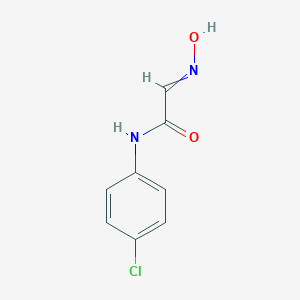
![2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B93540.png)